molecular formula C23H30N2O B12451062 N-(2-phenylethyl)-1-(3-phenylpropyl)piperidine-4-carboxamide

N-(2-phenylethyl)-1-(3-phenylpropyl)piperidine-4-carboxamide

Cat. No.: B12451062
M. Wt: 350.5 g/mol
InChI Key: JFGZBSRCYFTVOL-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-1-(3-phenylpropyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-1-(3-phenylpropyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Phenylethyl and Phenylpropyl Groups: The phenylethyl and phenylpropyl groups can be introduced through alkylation reactions using suitable alkyl halides.

    Formation of Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-1-(3-phenylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, acids, and bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1-(3-phenylpropyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. These may include:

    Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)-1-(3-phenylpropyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

N-(2-phenylethyl)-1-(3-phenylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H30N2O/c26-23(24-16-13-21-10-5-2-6-11-21)22-14-18-25(19-15-22)17-7-12-20-8-3-1-4-9-20/h1-6,8-11,22H,7,12-19H2,(H,24,26)

InChI Key

JFGZBSRCYFTVOL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CCCC3=CC=CC=C3

Origin of Product

United States

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